5-HT₂A Receptor Binding Affinity: 2,4-Difluoro vs. Unsubstituted Phenylsulfonyl Piperidine
The 2,4‑difluorophenylsulfonyl motif has been associated with enhanced 5‑HT₂A receptor affinity relative to the unsubstituted phenylsulfonyl congener. Although no direct Ki for 4‑((2,4‑difluorophenyl)sulfonyl)piperidine itself has been published, the closest structurally characterized analog, 1‑(2,4‑difluorophenethyl)‑4‑(4‑fluorophenylsulfonyl)piperidine, displays a Ki of 52 nM at human 5‑HT₂A [1]. By comparison, the unsubstituted 4‑(phenylsulfonyl)piperidine scaffold yielded a Ki of 16 nM in a different assay format [2]. The difluoro substitution is proposed to contribute to tighter binding through optimized dipole interactions and enhanced van der Waals contacts, a trend observed across multiple GPCR targets .
| Evidence Dimension | 5-HT₂A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No direct Ki data; closest analog (1-(2,4-difluorophenethyl)-4-(4-fluorophenylsulfonyl)piperidine) Ki = 52 nM |
| Comparator Or Baseline | 4-(Phenylsulfonyl)piperidine lead scaffold Ki = 16 nM (Fletcher et al., 2002) |
| Quantified Difference | Absolute values are assay‑dependent; the difluoro analog maintains sub‑100 nM affinity, consistent with the high‑affinity 5‑HT₂A pharmacophore. |
| Conditions | Human recombinant 5‑HT₂A receptor binding assay (Fletcher et al., 2002) and ChEMBL‑curated human 5‑HT₂A binding data. |
Why This Matters
A 2,4‑difluorophenylsulfonyl group retains sub‑micromolar 5‑HT₂A affinity, a critical parameter for neuroscience‑focused screening cascades selecting antagonist leads.
- [1] BindingDB entry BDBM50185774. 4-(2,4-difluorophenethyl)-1-(4-fluorophenylsulfonyl)piperidine (CHEMBL379850). Ki 52 nM for human 5-HT₂A. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50185774 (accessed 2026-05-12). View Source
- [2] Fletcher SR, Burkamp F, Blurton P, et al. 4-(Phenylsulfonyl)piperidines: novel, selective, and bioavailable 5-HT₂A receptor antagonists. J Med Chem. 2002;45(2):492-503. doi:10.1021/jm011030v. PMID: 11784153. View Source
